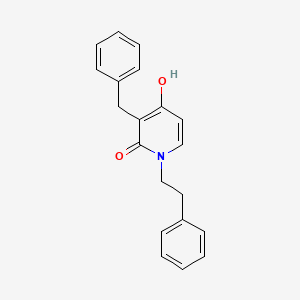
3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone is a useful research compound. Its molecular formula is C20H19NO2 and its molecular weight is 305.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone is a synthetic compound belonging to the class of pyridinones, which are characterized by a pyridine ring with various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The following sections outline its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H21NO2, with a molecular weight of approximately 297.38 g/mol. The compound features a hydroxy group and a benzyl moiety, contributing to its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which can lead to reduced inflammation and pain relief. This is particularly relevant in conditions like arthritis or other inflammatory diseases.
- Kinase Inhibition : Similar compounds have been shown to interact with kinases that play critical roles in cancer progression. The inhibition of these kinases could potentially halt tumor growth and induce apoptosis in cancer cells .
Antitumor Activity
Research indicates that pyridinone derivatives exhibit significant antitumor properties. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines:
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 3-(2,4-dichlorobenzyl)-4-hydroxy-1-methyl-2(1H)-pyridinone | 5.0 | A549 |
| 6-Methyl-4-hydroxy-2(1H)-pyridinone | 12.0 | MCF7 |
Note: Specific IC50 values for this compound are yet to be established.
Antimicrobial Activity
Pyridinones have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been linked to its ability to modulate the activity of cyclooxygenase (COX) enzymes and other inflammatory mediators. This could provide therapeutic benefits in treating chronic inflammatory conditions .
Comparative Studies with Similar Compounds
The biological activity of this compound can be compared with other related pyridinone derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Acetyl-4-hydroxy-1-methyl-2(1H)-pyridinone | Acetyl group instead of benzyl | Moderate antitumor activity |
| 6-Methyl-4-hydroxy-2(1H)-pyridinone | Methyl substitution | Lower antimicrobial potency |
| 5-Fluoro-3-(trifluoromethyl)-2(1H)-pyridinone | Trifluoromethyl group | Enhanced metabolic stability |
These comparisons highlight the unique properties of this compound due to its specific functional groups, which may enhance its bioavailability and efficacy.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyridinone derivatives:
- Synthesis and Evaluation : A study synthesized various hydroxypyridine derivatives and assessed their tyrosinase inhibitory activity, revealing promising results that suggest potential applications in skin protection and cosmetic formulations .
- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of similar compounds, demonstrating significant reductions in inflammatory markers following treatment .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets, enhancing understanding of their mechanisms at the molecular level .
属性
IUPAC Name |
3-benzyl-4-hydroxy-1-(2-phenylethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19-12-14-21(13-11-16-7-3-1-4-8-16)20(23)18(19)15-17-9-5-2-6-10-17/h1-10,12,14,22H,11,13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAITLDRZBSNBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=C(C2=O)CC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














